4-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
4-Methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative featuring a methanesulfonyl group at the 4-position of the benzamide ring and a methoxy group at the 6-position of the benzothiazole moiety. Benzothiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The methanesulfonyl group is a strong electron-withdrawing substituent, which may enhance binding affinity to biological targets such as DNA gyrase or cytochrome P450 enzymes .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-11-5-8-13-14(9-11)23-16(17-13)18-15(19)10-3-6-12(7-4-10)24(2,20)21/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOFPVZKXADXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide.
Reduction: Formation of 4-methylthio-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which is crucial for cognitive function. Additionally, it inhibits the aggregation of β-amyloid plaques, which are associated with the progression of Alzheimer’s disease .
Comparison with Similar Compounds
Benzothiazole derivatives with variations in substituents on the benzamide and benzothiazole rings have been synthesized and evaluated for biological activity. Below is a comparative analysis:
Structural and Functional Group Variations
Key Compounds for Comparison :
BTC-j (N-(6-Methoxy-1,3-Benzothiazol-2-yl)-2-(Pyridine-3-yl Amino) Acetamide) : Substituents: Pyridine-3-yl amino group on the acetamide chain; 6-methoxy on benzothiazole. Activity: Exhibits potent antimicrobial activity (MIC: 3.125–12.5 µg/ml against E. coli, S. aureus). Mechanism: Binds to DNA gyrase (PDB: 3G75) with high docking scores .
MMV001239 (4-Cyano-N-(5-Methoxy-1,3-Benzothiazol-2-yl)-N-(Pyridin-3-ylmethyl)Benzamide) : Substituents: Cyano group on benzamide; pyridylmethyl and 5-methoxy on benzothiazole.
2-(Adamantan-1-yl)-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Acetamide : Substituents: Bulky adamantyl group on acetamide; 6-methoxy on benzothiazole.
4-Fluoro-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Benzamide :
- Substituents : Fluoro group on benzamide; 6-methoxy on benzothiazole.
- Molecular Formula : C₁₅H₁₁FN₂O₂S.
Physicochemical Properties
- Crystal Packing : The adamantyl derivative forms H-bonded dimers and S···S interactions, leading to dense crystal packing . In contrast, the target compound’s sulfonyl group may promote hydrogen bonding with water, improving solubility.
- Spectroscopic Data : IR spectra of benzothiazole derivatives typically show ν(C=O) at ~1660–1680 cm⁻¹ and ν(NH) at ~3150–3400 cm⁻¹, consistent across analogs .
Biological Activity
4-Methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 366.42 g/mol. The compound features a methanesulfonyl group and a methoxy-substituted benzothiazole moiety, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The methoxy and sulfonamide groups are crucial for binding to enzymes or receptors, potentially modulating their activity. For instance:
- Enzyme Inhibition : The compound may inhibit specific enzymes by occupying their active sites, thereby preventing substrate access.
- Cell Signaling Modulation : It can affect signaling pathways involved in inflammation and cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research has shown that it can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through various mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : It promotes apoptosis in cancer cells, which is critical for eliminating malignant cells.
In a study involving several benzothiazole derivatives, one compound demonstrated significant inhibition of cell migration and reduced inflammatory factor expression (IL-6 and TNF-α) in macrophages, indicating its dual role as an anti-inflammatory and anticancer agent .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can reduce the secretion of pro-inflammatory cytokines in activated macrophages. This effect is crucial for conditions characterized by chronic inflammation.
Research Findings and Case Studies
A summary of key findings from recent research studies is presented in the following table:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
